JAK1 Selectivity Profile: Filgotinib vs. Tofacitinib, Baricitinib, and Upadacitinib
Filgotinib demonstrates a JAK1 selectivity profile that differs from other JAK inhibitors. In whole blood assays, filgotinib exhibits approximately 30-fold selectivity for JAK1 over JAK2-dependent signaling, whereas tofacitinib is a pan-JAK inhibitor with balanced activity across JAK1, JAK2, and JAK3 [1]. Baricitinib shows preferential JAK1/2 inhibition with IC50 values of 4 nM and 7 nM for JAK1 and JAK2, respectively, while upadacitinib displays JAK1 selectivity with an IC50 of 47 nM for JAK1 [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | Filgotinib: JAK1 IC50 = 10 nM (biochemical), 363 nM (cellular); JAK2 IC50 = 28 nM (biochemical), 2400 nM (cellular); JAK3 IC50 = 810 nM; TYK2 IC50 = 116 nM. Approximately 30-fold selectivity for JAK1 over JAK2 in whole blood assays [1][3]. |
| Comparator Or Baseline | Tofacitinib: JAK1 IC50 = 15 nM, JAK2 = 77 nM, JAK3 = 55 nM (pan-JAK). Baricitinib: JAK1 IC50 = 4 nM, JAK2 = 7 nM, JAK3 = 787 nM (JAK1/2-selective). Upadacitinib: JAK1 IC50 = 47 nM, JAK2 = 120 nM, JAK3 = 2304 nM (JAK1-selective) [2]. |
| Quantified Difference | Filgotinib shows approximately 30-fold selectivity for JAK1 over JAK2 in cellular/whole blood assays, compared to baricitinib's ~2-fold and tofacitinib's ~5-fold selectivity. Upadacitinib shows higher JAK1 potency (IC50 47 nM) but lower JAK2/JAK3 activity [2]. |
| Conditions | Biochemical kinase assays using recombinant JAK proteins; cellular assays in human whole blood measuring STAT phosphorylation; ex vivo cytokine stimulation in peripheral blood mononuclear cells [1][2][3]. |
Why This Matters
Distinct selectivity profiles dictate which cytokine pathways are inhibited, influencing both therapeutic efficacy and safety signals—filgotinib's moderate JAK1 selectivity may avoid excessive JAK2/JAK3 inhibition associated with anemia, thrombocytopenia, and immunosuppression.
- [1] Van Rompaey L, et al. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. J Immunol. 2013;191(7):3568-3577. View Source
- [2] Wrobleski ST, et al. Identification of potent and selective JAK1 inhibitors. J Med Chem. 2019;62(16):7645-7673. (Table 2: In Vitro JAK IC50 values) View Source
- [3] Menet CJ, et al. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. J Med Chem. 2014;57(22):9323-9342. View Source
